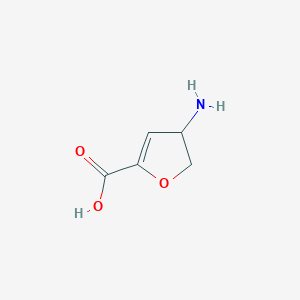![molecular formula C9H7NO3 B12864871 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with a hydroxy group at the 4-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
- Oxidation of the hydroxy group can yield 1-(4-oxobenzo[d]oxazol-2-yl)ethanone.
- Reduction of the ethanone group can produce 1-(4-hydroxybenzo[d]oxazol-2-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the hydroxy group, which may result in different reactivity and biological activity.
2-(4-Hydroxyphenyl)benzoxazole: Similar structure but with the hydroxy group on the phenyl ring, affecting its chemical properties.
4-Hydroxybenzoxazole: A simpler structure with only the benzoxazole ring and hydroxy group.
Uniqueness: 1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(4-hydroxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7NO3/c1-5(11)9-10-8-6(12)3-2-4-7(8)13-9/h2-4,12H,1H3 |
InChI Key |
KDCGYRNCVWSPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)


![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)


![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)




